Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate is an organic compound with a molecular formula of C10H8F2O3. This compound is characterized by the presence of a difluorophenyl group attached to a propanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as titanium dioxide can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-difluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(3,4-difluorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a propanoate moiety.
3,4-Difluorophenyl isocyanate: Contains the same difluorophenyl group but differs in its functional group, being an isocyanate.
Uniqueness
Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate is unique due to its specific combination of a difluorophenyl group and a propanoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H8F2O3 |
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Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-(3,4-difluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |
InChI Key |
WMCCJSNVNBPINX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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